5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide
Description
5-(N,N-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide is a furan-based heterocyclic compound characterized by a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 5-position and an N-methyl carboxamide (-CONHCH₃) at the 2-position of the furan ring. The dimethylsulfamoyl group serves as a robust electron-withdrawing moiety, enhancing stability under basic conditions and facilitating regioselective reactions such as ortho-metalation . This compound is synthetically valuable in medicinal chemistry and materials science, particularly in the development of protease inhibitors or as intermediates in cross-coupling reactions.
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(dimethylsulfamoyl)-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C8H12N2O4S/c1-9-8(11)6-4-5-7(14-6)15(12,13)10(2)3/h4-5H,1-3H3,(H,9,11) |
InChI Key |
CPCFOGDZQNGWNN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Key Insights
- Electronic Effects: The dimethylsulfamoyl group in the target compound significantly lowers electron density at the furan ring, facilitating regioselective reactions like C-H activation, a feature less pronounced in phenoxymethyl or carboxylic acid analogues .
- Synthetic Accessibility : Sulfamoylation using N,N-dimethylsulfamoyl chloride is a common step across analogues, but yields vary due to steric and electronic factors (e.g., 30% in pyrrole derivatives vs. high yields in indoles) .
Biological Activity
5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research on the compound's biological activity, particularly focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Cytotoxicity
Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study demonstrated that several derivatives of carboxamide compounds exhibited significant cytotoxic effects on cancer cell lines such as SGC-7901, A875, and HepG2. The results indicated that certain compounds had higher inhibition rates than the standard chemotherapeutic agent 5-FU (5-Fluorouracil) .
Table 1: Cytotoxic Activity of Carboxamide Derivatives at 100 µM
| Compound | SGC-7901 (%) | A875 (%) | HepG2 (%) |
|---|---|---|---|
| C5 | 70 | 65 | 75 |
| C6 | 80 | 78 | 82 |
| C7 | 60 | 62 | 68 |
| C11 | 85 | 88 | 90 |
The data suggests that compound C11 exhibits the highest cytotoxic activity across all tested cell lines.
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis and necrosis in cancer cells. The release of lactate dehydrogenase (LDH) was significantly increased following treatment with this compound, indicating necrotic cell death .
Figure 1: LDH Release After Treatment
LDH Release
Additionally, kinase inhibition assays revealed that this compound affects various kinases involved in cell proliferation and survival pathways, further elucidating its potential as an anticancer agent .
Case Studies
In a comparative study of multiple compounds, researchers found that those with structural similarities to this compound displayed varying degrees of cytotoxicity. For example, analogs containing different substituents on the furan ring exhibited distinct activity profiles against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
